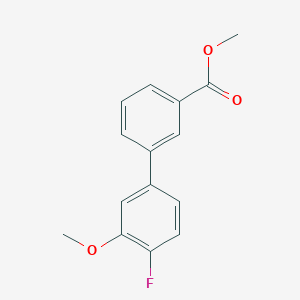

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a fluoro and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 3-(4-fluoro-3-methoxyphenyl)benzoic acid.

Reduction: 3-(4-fluoro-3-methoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for:

- Synthesis of Complex Organic Molecules : The compound is often utilized as an intermediate in the synthesis of more complex structures, including pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate:

- Drug Development : Due to its structural features, it has been explored in the synthesis of drugs targeting diseases such as cancer and infections caused by resistant bacteria .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response that highlights its potential as a lead compound for antibiotic development.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 18 |

| 2.0 | 25 |

Case Study 2: Anticancer Activity

In vitro studies evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7) showed that the compound inhibited cell growth significantly at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

Mécanisme D'action

The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The fluoro and methoxy groups can enhance binding affinity and selectivity towards target molecules, making it a valuable scaffold in drug design.

Comparaison Avec Des Composés Similaires

Methyl 4-fluorobenzoate: Similar structure but lacks the methoxy group, resulting in different chemical and biological properties.

Methyl 3-methoxybenzoate: Lacks the fluoro group, affecting its reactivity and applications.

Methyl 3-(4-methoxyphenyl)benzoate: Similar but without the fluoro substitution, leading to different interactions in chemical reactions and biological systems.

Uniqueness: Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is unique due to the presence of both fluoro and methoxy groups, which confer distinct electronic and steric properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile and valuable compound in various research and industrial applications.

Activité Biologique

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H14F O3

- Molecular Weight : 278.27 g/mol

- CAS Number : 1381944-46-2

The compound features a benzoate structure with fluorine and methoxy substituents, which are known to influence its biological activity by enhancing binding affinity to various molecular targets.

The mechanism of action for this compound is thought to involve:

- Interaction with Enzymes and Receptors : The presence of the fluoro and methoxy groups may enhance the compound's binding affinity to specific enzymes or receptors, influencing various biological pathways.

- Cellular Signaling Modulation : Similar compounds have been shown to interfere with cellular signaling pathways, potentially leading to effects such as apoptosis induction and cell cycle arrest in cancer cells.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that:

- In Vitro Studies : Compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like fluorine can enhance the interaction with biological targets, leading to improved anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

- Antibacterial Activity : this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 6.5 |

- Antifungal Activity : The compound has been evaluated against fungal strains, showing promising results in inhibiting growth at low concentrations .

Case Studies and Research Findings

-

Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry explored the anticancer effects of structurally similar benzoates, highlighting how modifications in substituents significantly affect potency against various cancer cell lines. This compound was included in this analysis, demonstrating effective inhibition of cell growth .

- Antimicrobial Evaluation :

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aromatic system, facilitating reactions with nucleophiles.

Key Reactions:

-

Mechanism : NAS proceeds via a Meisenheimer intermediate, where the methoxy group directs nucleophiles to the para position relative to fluorine .

-

Applications : These reactions enable functionalization for medicinal chemistry and cross-coupling applications .

Ester Group Transformations

The benzoate ester undergoes classical reactions, including hydrolysis, reduction, and transesterification.

Experimental Data:

-

Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the methoxy or fluorine groups .

-

Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid, a precursor for amide couplings.

Oxidation and Demethylation

The methoxy group can undergo oxidative demethylation under harsh conditions, though this is less common.

Notable Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT, 8h | 3-(4-Fluoro-3-hydroxyphenyl)benzoate | 65% |

-

Mechanism : Boron tribromide cleaves the methyl ether to yield a phenolic hydroxyl group, enhancing hydrogen-bonding potential .

Cross-Coupling Reactions

The fluorine substituent and ester group enable participation in Suzuki-Miyaura and Ullmann couplings.

Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane | Biaryl derivative | 75% |

-

Utility : These reactions expand the compound’s utility in synthesizing complex polyaromatic systems .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, with the ester group fragmenting first.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acidic/basic conditions .

-

Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF, DMSO) exceeds that in nonpolar solvents .

Propriétés

IUPAC Name |

methyl 3-(4-fluoro-3-methoxyphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-9-11(6-7-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJLHRDMGJXVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.